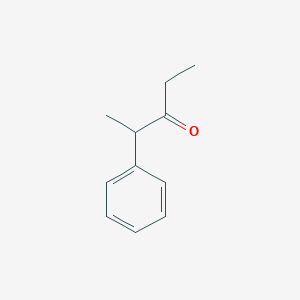

2-Phenylpentan-3-one

Übersicht

Beschreibung

2-Phenylpentan-3-one, also known as diethyl phenylacetate, is an organic compound that belongs to the family of ketones. It is widely used in the field of fragrance and flavoring due to its pleasant odor and taste. However, recent scientific research has also shown its potential in the field of medicine and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

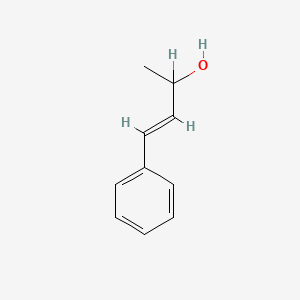

The compound has been utilized in chemical synthesis. For instance, a study by Zhang et al. (2010) explored the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through organophosphine-catalyzed reactions. This process demonstrated high selectivity and operational simplicity, operating under mild conditions without transition metals (Qing Zhang, Yan Qiao, Min Huang, Hong-Dong Liang, R. Zhou, 2010).

Photochemistry

In the field of photochemistry, Klán and Literák (1999) investigated the solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. This study examined the efficiencies of photoreactions in relation to solvent polarity, base addition, and temperature (P. Klán, Jaromír Literák, 1999).

Spectroscopic Characterization

Westphal et al. (2012) conducted a comprehensive spectroscopic characterization of related designer drugs, providing detailed structural elucidation using mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic techniques (F. Westphal, T. Junge, U. Girreser, W. Greibl, Carmen Doering, 2012).

Plant Science

In plant science, Song et al. (2015) revealed that 3-pentanol, a related compound, primes plant immunity against bacterial pathogens, suggesting potential agricultural applications in enhancing plant resistance (G. C. Song, H. Choi, C. Ryu, 2015).

Chemical Kinetics

A study by Maldonado et al. (2011) focused on the kinetics and mechanisms of the dehydrochlorination of derivatives of 1-phenylpentan-1-one. This research provided insights into the reactions' energy barriers and reaction mechanisms, contributing to our understanding of chemical kinetics (Alexis Maldonado, J. Mora, Simon J. Subero, M. Loroño, Tania Córdova, G. Chuchani, 2011).

Neurochemistry

In neurochemistry, Okuyama et al. (2004) examined how conductor compounds of phenylpentane in mushroom mycelium affected dopamine release, suggesting applications in studying brain neurotransmitter dynamics (S. Okuyama, E. Sawasaki, H. Yokogoshi, 2004).

Wirkmechanismus

Target of Action

2-Phenylpentan-3-one is a ketone compound . Ketones are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

As a ketone, it may undergo nucleophilic addition reactions with various biological nucleophiles . For instance, Grignard reagents can react with ketones to form tertiary alcohols . .

Biochemical Pathways

For example, they can be reduced to alcohols by hydride reducing agents . They can also react with Grignard reagents to form tertiary alcohols .

Pharmacokinetics

The molecular properties of this compound, such as its molecular weight of 162228 Da , may influence its pharmacokinetic properties.

Result of Action

The reactions of ketones with biological nucleophiles can lead to various products, which may have different biological effects .

Eigenschaften

IUPAC Name |

2-phenylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXZZTGJCIWPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

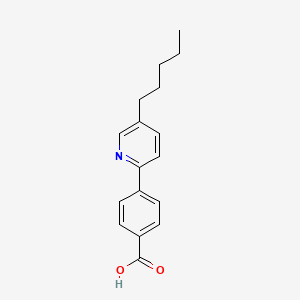

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)

![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)

![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)